2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7,8-diol is a heterocyclic compound that belongs to the class of azepines It is characterized by a seven-membered ring containing one nitrogen atom and two hydroxyl groups at the 7th and 8th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7,8-diol typically involves the cyclization of appropriate precursors. One common method involves the use of 1,2-phenylenebis(ethane-2,1-diyl) dimethanesulfonate as a starting material. This compound undergoes intramolecular cyclization under basic conditions to form the azepine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7,8-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The nitrogen atom can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated azepine derivatives.
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7,8-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of biologically active molecules.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7,8-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the azepine ring can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[d]azepine: Lacks the hydroxyl groups at the 7th and 8th positions.
7,8-Dihydroxy-1H-benzo[d]azepine: Contains hydroxyl groups but differs in the saturation of the ring.
Uniqueness
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7,8-diol is unique due to the presence of both the azepine ring and the hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
InChI |
InChI=1S/C10H13NO2/c12-9-5-7-1-3-11-4-2-8(7)6-10(9)13/h5-6,11-13H,1-4H2 |
InChI Key |
LPJMTSQTVDKBCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.